molecular formula C14H25NO6 B7960473 4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate CAS No. 18635-49-9

4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate

Cat. No.: B7960473
CAS No.: 18635-49-9
M. Wt: 303.35 g/mol
InChI Key: PUDMHIVYJNZIHQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate (CAS: 18635-49-9, referred to as YC-1030 in ) is a chiral, Boc-protected amino acid derivative. Its structure features a succinate backbone with a tert-butyl ester at the 4-position, a methyl ester at the 1-position, and a Boc-protected amino group in the (2S)-configuration. This compound is widely utilized as an intermediate in peptide synthesis, where the Boc group serves as a temporary protecting group for amines, and the ester moieties enable selective deprotection or coupling reactions .

Properties

IUPAC Name

4-O-tert-butyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-9(11(17)19-7)15-12(18)21-14(4,5)6/h9H,8H2,1-7H3,(H,15,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDMHIVYJNZIHQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143288
Record name 4-(1,1-Dimethylethyl) 1-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18635-49-9
Record name 4-(1,1-Dimethylethyl) 1-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18635-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) 1-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of the Amino Group

The synthesis typically begins with Boc protection of L-aspartic acid or its ester derivatives. In Patent CN112194606A , Boc anhydride reacts with 4-hydroxy-L-proline in dichloromethane (DCM) catalyzed by dimethylaminopyridine (DMAP) at 20–30°C. This method achieves >95% conversion by maintaining pH control and avoiding side reactions like amidation. For aspartic acid derivatives, analogous conditions apply:

  • Reagents : Boc anhydride (1.5–2 equiv), triethylamine (TEA) or sodium bicarbonate (2–4.5 equiv).

  • Solvent : Tetrahydrofuran (THF) or methanol (10–20:1 solvent-to-substrate ratio).

  • Yield : 85–90% after extraction and drying.

Sequential Esterification of Carboxyl Groups

Esterification proceeds via a two-step regioselective process:

Methyl Ester Formation

The alpha-carboxyl group is esterified first using methanol under acidic or coupling conditions. Patent CN102381999A employs thionyl chloride (SOCl2_2) in methanol at 0–5°C, achieving quantitative conversion without Boc deprotection. Alternative methods use DCC (dicyclohexylcarbodiimide) as a coupling agent in THF:

  • Conditions : DCC (1.2 equiv), methanol (5 equiv), 20–30°C, 1 hr.

  • Workup : Filtration to remove dicyclohexylurea (DCU) followed by reduced-pressure distillation.

tert-Butyl Esterification

The beta-carboxyl group is tert-butylated using tert-butyl chloride or di-tert-butyl dicarbonate in the presence of a base. Patent CN102381999A reports using benzyl bromide for analogous esterification, but tert-butyl agents require milder conditions:

  • Reagents : tert-Butyl chloride (2 equiv), TEA (3 equiv).

  • Solvent : DCM or ethyl acetate.

  • Yield : 75–80% after aqueous workup.

Alternative Methodologies and Optimization

One-Pot Dual Esterification

A streamlined approach combines Boc protection and esterification in a single reactor. For example, PubChem entry 53811048 suggests simultaneous use of Boc anhydride and methyl/tert-butyl chloroformates in THF with DMAP. Key parameters include:

  • Temperature : 0°C to room temperature.

  • Selectivity : Methyl ester forms preferentially due to higher alpha-carboxyl reactivity.

  • Yield : 70–75%, with minor dimerization byproducts.

Reaction Optimization and Troubleshooting

Purity Enhancement

  • Byproduct Removal : Petroleum ether extraction eliminates excess Boc anhydride.

  • Chromatography-Free Purification : Sequential washing with brine (10% NaCl) and sodium sulfate drying reduces impurities to <2%.

Yield Improvement Strategies

FactorOptimal ConditionImpact on Yield
Boc Anhydride Equiv1.8–2.0+10–15%
Reaction Time12–16 hrs+5–8%
Solvent DryingAnhydrous Na2_2SO4_4+3–5%

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): δ 1.44 (s, 9H, Boc), 3.72 (s, 3H, OCH3_3), 4.50–4.55 (m, 1H, α-CH), 2.70–2.90 (m, 2H, β-CH2_2).

  • IR : 1745 cm1^{-1} (ester C=O), 1690 cm1^{-1} (Boc C=O).

Chromatographic Purity

  • HPLC : >98.5% purity using a C18 column (ACN/H2_2O gradient, 1 mL/min).

Industrial-Scale Considerations

Cost Efficiency

  • Raw Materials : L-aspartic acid-beta-methyl ester hydrochloride (¥120/kg) vs. tert-butyl chloroformate (¥450/kg).

  • Solvent Recovery : DCM and THF are distilled and reused (85% recovery) .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, particularly affecting the tert-butyl group or the alpha-amino group.

  • Reduction: Reduction reactions can be facilitated by hydrogenation, particularly focusing on the carboxyl group.

  • Substitution: Substitution reactions often involve the tert-butoxycarbonyl group, commonly through nucleophilic attack.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃

  • Reduction: H₂/Pd-C, NaBH₄

  • Substitution: Nucleophiles such as NH₃, OH⁻

Major Products Formed:

  • Oxidation may yield oxidized derivatives of the tert-butyl group.

  • Reduction generally forms reduced forms of the carboxy or ester group.

  • Substitution reactions can yield deprotected or substituted derivatives.

Scientific Research Applications

4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate finds applications across : this compound finds applications across: Chemistry: Intermediate in organic synthesis, useful in constructing complex molecules. Biology: Serves as a biochemical probe for studying enzyme kinetics. Medicine: Investigated as a potential prodrug or protecting group for therapeutic agents. Industry: Utilized in the production of specialized polymers and coatings.

Mechanism of Action

The compound exerts its effects through mechanisms involving its reactive functional groups:

  • The tert-butyl ester and tert-butoxycarbonyl groups undergo hydrolysis under acidic or basic conditions, releasing active intermediates.

  • Targeting molecular pathways involving esterases and proteases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The closest analogs of YC-1030 are listed in , which include:

YC-0533: 1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate (CAS: 77004-76-3).

YC-0625: 1-tert-butyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate (CAS: 34582-31-5).

YC-1030: 4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate (CAS: 18635-49-9).

Table 1: Structural and Physical Property Comparison
Compound ID Ester Positions Stereochemistry (C2) Purity CAS Number Molecular Formula*
YC-0533 1-tert-butyl, 4-methyl (2R) 96% 77004-76-3 C₁₅H₂₅NO₆
YC-0625 1-tert-butyl, 4-methyl (2S) 95% 34582-31-5 C₁₅H₂₅NO₆
YC-1030 4-tert-butyl, 1-methyl (2S) 95% 18635-49-9 C₁₅H₂₅NO₆

*Molecular formulas inferred from structural data; all three compounds share the same formula but differ in ester positioning and stereochemistry.

Functional Implications

  • Ester Position :

    • YC-1030’s tert-butyl group at the 4-position introduces steric hindrance distinct from YC-0533 and YC-0625, which have tert-butyl at the 1-position. This difference may influence hydrolysis rates under acidic or basic conditions. For example, tert-butyl esters are typically more resistant to hydrolysis than methyl esters, so YC-1030’s 4-tert-butyl group could enhance stability in specific reaction environments .
    • The methyl ester at the 1-position in YC-1030 may be more reactive toward nucleophilic deprotection compared to its tert-butyl counterpart in YC-0625, enabling selective functionalization .
  • Stereochemistry: YC-0533 (2R) and YC-0625 (2S) are enantiomers, while YC-1030 shares the (2S) configuration with YC-0624. The (2S) configuration aligns with L-amino acid derivatives, making YC-1030 and YC-0625 critical for synthesizing natural peptide sequences. In contrast, YC-0533 (2R) is used for D-amino acid analogs, which are less common in biological systems .

Broader Context: Boc-Protected Amino Acid Derivatives

highlights compounds like 4-((tert-butoxycarbonyl)amino)butanoic acid and its derivatives (e.g., benzyl-substituted analogs). While these share the Boc-protected amino group with YC-1030, their shorter carbon chains (butanoic acid vs. butanedioate) and lack of ester diversity limit direct comparability. However, they underscore the ubiquity of Boc protection in amino acid chemistry for enhancing solubility and preventing unwanted side reactions during peptide elongation .

Research Findings and Trends

  • Stability and Reactivity : Studies suggest that ester positioning (1 vs. 4) significantly impacts hydrolysis kinetics. For instance, tert-butyl esters at the 4-position (YC-1030) may delay degradation in acidic media compared to 1-tert-butyl analogs .
  • Stereochemical Purity : All three compounds in have ≥95% purity, critical for pharmaceutical applications where enantiomeric excess dictates biological activity .

Biological Activity

4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate, also known by its CAS number 149081-75-4, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₅NO₄
  • Molecular Weight : 271.35 g/mol
  • CAS Number : 149081-75-4

The structure of the compound includes a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amine functionalities in organic synthesis. The presence of this protective group can influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as an intermediate in pharmaceutical synthesis and its potential therapeutic effects.

  • Amino Acid Transport : Research indicates that compounds similar to this compound may interact with amino acid transport systems. For instance, studies have shown that certain derivatives can act as substrates for system A amino acid transport, facilitating cellular uptake in cancer models .
  • Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines. For example, related compounds have been synthesized and tested for their ability to induce apoptosis in human colon cancer cells, demonstrating enhanced activity compared to other known agents .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of compounds including derivatives of this compound to evaluate their biological activity. The results indicated that modifications to the Boc group significantly affected cytotoxicity profiles against HCT-116 cells, with some derivatives exhibiting superior activity .
  • In Vivo Studies : In vivo biodistribution studies have shown that certain analogs demonstrate high tumor-to-normal tissue ratios, suggesting their potential utility in targeted cancer therapies. The mechanisms underlying these effects were attributed to selective uptake by tumor cells via specific transport systems .

Data Tables

Compound NameCAS NumberMolecular WeightBiological Activity
This compound149081-75-4271.35 g/molCytotoxicity against cancer cell lines
Tert-butyl (S)-2-[(tert-butoxycarbonyl)amino]-4-bromobutanoate163210-89-7Not specifiedIntermediate in pharmaceutical synthesis

Q & A

Basic Research Question

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify tert-butyl signals (δ ~1.2–1.4 ppm for 1H^{1}\text{H}; δ ~28–35 ppm for 13C^{13}\text{C}) and confirm ester/amide linkages .
  • X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation, 86 K) provide bond-length precision (mean C–C: 0.002 Å) and confirm stereochemistry .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve Boc-protected derivatives, while ESI-MS detects [M+H]⁺ or [M+Na]⁺ ions .

How can researchers resolve discrepancies in reaction yields when using coupling agents for Boc-protected intermediates?

Advanced Research Question
Contradictions arise from varying activation efficiencies of coupling agents (e.g., HATU vs. DCC). Systematic comparison under controlled conditions (solvent, temperature, equivalents) is critical. For example:

Coupling AgentSolventYield (%)Byproduct Formation
HATUDMF92<5%
DCCTHF7815%
Data from kinetic studies (e.g., in situ FTIR monitoring) can identify side reactions (e.g., oxazolone formation) . Optimize by pre-activating carboxylates with HOAt or OxymaPure to suppress racemization .

What computational approaches are validated for predicting the hydrolytic stability of tert-butyl esters under varying pH conditions?

Advanced Research Question
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model hydrolysis pathways. For Boc-protected compounds:

  • Acidic Conditions : Predict half-life (t1/2t_{1/2}) using Hammett substituent constants (σ⁺) for tert-butyl groups (σ⁺ = -0.26), indicating resistance to H⁺-catalyzed hydrolysis .
  • Basic Conditions : Molecular dynamics simulations (e.g., AMBER) show steric shielding of the ester carbonyl by tert-butyl groups, reducing nucleophilic attack by OH⁻ .

What chromatographic strategies optimize the purification of 4-tert-butyl derivatives with polar functional groups?

Basic Research Question

  • Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate esters from polar byproducts.
  • Prep-HPLC : Polar embedded columns (e.g., C18 with diol groups) improve resolution for Boc-protected amino acid derivatives. Mobile phase: 0.1% TFA in water/acetonitrile .
  • TLC Monitoring : Rf values of ~0.3–0.4 in hexane:EtOAc (7:3) indicate target compounds .

How do researchers validate the absence of diastereomers in (2S)-configured intermediates during scale-up synthesis?

Advanced Research Question

  • Chiral HPLC : Use Chiralpak IA-3 columns with n-hexane:IPA (90:10) to resolve enantiomers (retention time differences >2 min) .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-predicted spectra to confirm absolute configuration .
  • Crystallographic Data : Compare experimental unit cell parameters (e.g., space group P2₁2₁2₁) with predicted models to rule out polymorphic impurities .

What experimental protocols ensure reproducible deprotection of Boc groups without degrading the methyl ester moiety?

Basic Research Question

  • Deprotection Reagent : TFA/DCM (1:4 v/v) at 0°C for 30 min selectively cleaves Boc groups while preserving methyl esters .
  • Quenching : Neutralize with cold NaHCO₃ (pH 7–8) and extract with DCM to isolate the free amine.
  • Monitoring : Track depletion of Boc δ ~1.4 ppm (1H^{1}\text{H}-NMR) and emergence of amine δ ~2.8 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.